molecular formula C17H24Cl2N2O4 B3107834 Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate CAS No. 1624262-65-2

Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate

Cat. No.: B3107834
CAS No.: 1624262-65-2
M. Wt: 391.3 g/mol
InChI Key: HSHADSHZNAVYKT-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C17H24Cl2N2O4. It is primarily used in research settings and is known for its unique chemical structure, which includes a hydrazine core substituted with tert-butyl and dichlorobenzyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3,4-dichlorobenzyl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce simpler hydrazine derivatives, and substitution reactions can result in a variety of substituted hydrazine compounds .

Scientific Research Applications

Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydrazine core can form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate is unique due to its dichlorobenzyl substitution, which imparts distinct chemical properties and potential biological activities compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl N-[(3,4-dichlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O4/c1-16(2,3)24-14(22)20-21(15(23)25-17(4,5)6)10-11-7-8-12(18)13(19)9-11/h7-9H,10H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHADSHZNAVYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115778
Record name 1,2-Hydrazinedicarboxylic acid, 1-[(3,4-dichlorophenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624262-65-2
Record name 1,2-Hydrazinedicarboxylic acid, 1-[(3,4-dichlorophenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624262-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Hydrazinedicarboxylic acid, 1-[(3,4-dichlorophenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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